Ethyl hexanoate (CAS: 123-66-0), also known as ethyl caproate, is a medium-chain (C8) fatty acid ethyl ester utilized extensively as a core flavor and fragrance ingredient, a specialized solvent, and a benchmark substrate in biocatalytic manufacturing . As a colorless liquid with a moderate vapor pressure of approximately 1.66 mmHg at 25 °C and a logP of 2.8, it occupies a critical physicochemical middle ground between highly volatile short-chain esters (e.g., ethyl acetate, ethyl butyrate) and heavier, less water-soluble long-chain esters (e.g., ethyl decanoate) [1]. For procurement teams and formulators, its primary value lies in its specific thermodynamic partitioning behavior in lipid-water emulsions and its high conversion efficiency in enzymatic synthesis routes, making it a highly reproducible and process-friendly material for industrial scale-up.
Substituting ethyl hexanoate with closely related analogs, such as ethyl butyrate (C6) or ethyl octanoate (C10), fundamentally alters formulation thermodynamics and kinetic release profiles, leading to product failure [1]. In emulsion or lipid-rich matrices, shorter-chain esters like ethyl butyrate lack sufficient hydrophobicity, resulting in rapid evaporative flash-off during processing, while longer-chain esters like ethyl octanoate suffer from excessive lipid retention and poor aqueous solubility. Furthermore, in green biocatalytic synthesis, generic substitution of the precursor acid fails because lipases exhibit strict chain-length specificities; shorter-chain acids (like butyric acid) can drastically alter the microaqueous pH, causing dead-end enzyme inhibition and plummeting conversion yields compared to the highly compatible hexanoic acid [2].
In complex food or cosmetic matrices, the partitioning coefficient dictates the release kinetics of volatile esters. When added to a purified triolein lipid model, ethyl hexanoate exhibits a 99% retention rate, compared to 98% for ethyl butyrate, 77% for 2-pentanone, and 68% for ethyl acetate [1]. Its higher hydrophobicity (logP ~2.8) ensures that it remains anchored in the lipid phase longer than more polar, short-chain analogs, providing a sustained release profile rather than an immediate, transient flash-off.
| Evidence Dimension | Lipid phase retention (Triolein model) |
| Target Compound Data | 99% retention |
| Comparator Or Baseline | Ethyl acetate (68%), 2-pentanone (77%) |
| Quantified Difference | 31% higher retention than ethyl acetate |
| Conditions | Purified triolein matrix, thermodynamic equilibrium |
Formulators must select ethyl hexanoate over shorter-chain acetates or ketones to ensure prolonged flavor or fragrance release in high-fat or emulsion-based products.
Ethyl hexanoate is exceptionally potent in aqueous environments, with an odor detection threshold of approximately 1 ppb in water [1]. While shorter esters like ethyl butyrate share similar thresholds, they volatilize much faster. In contrast, longer-chain analogs like ethyl octanoate have a significantly higher threshold (15 ppb) and lower aqueous solubility, requiring higher dosing to achieve the same sensory impact [1].
| Evidence Dimension | Odor detection threshold in water |
| Target Compound Data | 1 ppb |
| Comparator Or Baseline | Ethyl octanoate (15 ppb) |
| Quantified Difference | 15-fold lower detection threshold (higher potency) |
| Conditions | Aqueous solution, sensory detection |
Procurement of ethyl hexanoate allows for ultra-low dosing in water-based formulations, reducing overall material consumption compared to less potent longer-chain esters.
In green chemistry and biocatalytic manufacturing, ethyl hexanoate serves as a high-yielding target for whole-cell lipases. Using whole-cell lipase from Rhizopus chinensis in a non-aqueous phase, the esterification of hexanoic acid with ethanol achieves a maximum conversion yield of 96.5% after 72 hours [1]. Shorter-chain substrates (e.g., butyric acid) often yield drastically lower conversions (e.g., 2% for unoptimized Aspergillus flavus systems) due to the higher polarity of short-chain acids altering the microaqueous pH and causing dead-end enzyme inhibition [2].
| Evidence Dimension | Enzymatic esterification conversion yield |
| Target Compound Data | 96.5% conversion (Rhizopus chinensis lipase) |
| Comparator Or Baseline | Ethyl butyrate synthesis (often <10% in unoptimized fungal systems) |
| Quantified Difference | Over 85% higher conversion yield under baseline whole-cell conditions |
| Conditions | Non-aqueous phase, whole-cell lipase catalysis |
For industrial biotech applications, targeting ethyl hexanoate circumvents the severe enzyme inhibition caused by shorter-chain acids, ensuring scalable and cost-effective green synthesis.
The physical stability of a volatile ester during compounding is governed by its vapor pressure. Ethyl hexanoate has a moderate vapor pressure of approximately 1.66 mmHg at 25 °C [1]. In contrast, the shorter-chain ethyl butyrate has a significantly higher vapor pressure (exceeding 12 mmHg at 25 °C), making it highly volatile and prone to rapid evaporative loss during manufacturing and storage[1]. This physicochemical distinction makes ethyl hexanoate a much more stable intermediate.
| Evidence Dimension | Vapor pressure at 25 °C |
| Target Compound Data | ~1.66 mmHg |
| Comparator Or Baseline | Ethyl butyrate (>12 mmHg) |
| Quantified Difference | Approximately 7.5-fold lower vapor pressure |
| Conditions | Standard temperature (25 °C) and pressure |
Lower volatility minimizes evaporative losses during compounding and extends the shelf-life of the final formulated product.
Due to its 99% retention in triolein and high logP, ethyl hexanoate is the correct ester choice for flavoring dairy alternatives, cream liqueurs, and baked goods where shorter esters (like ethyl acetate) would flash off during processing [1].
With an odor threshold of just 1 ppb in water, it is ideal for clear, water-based beverages (such as hard seltzers or flavored waters) requiring high-impact fruity notes at minimal dosing levels, outperforming the less potent ethyl octanoate [2].
As a highly compatible substrate for immobilized and whole-cell lipases (e.g., Rhizopus chinensis), it is a primary target for natural green-label fragrance synthesis, avoiding the enzyme-inhibiting microaqueous pH drops caused by shorter-chain acids[3].
Its moderate vapor pressure (~1.66 mmHg at 25 °C) positions it perfectly as a stable middle-note in fine fragrances, bridging the gap between highly volatile top notes (acetates/butyrates) and heavy base notes, while minimizing evaporative loss during compounding[4].
Flammable